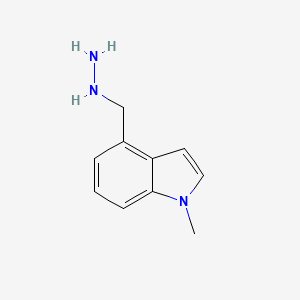

(1-Methyl-1H-indol-4-ylmethyl)-hydrazine

描述

属性

IUPAC Name |

(1-methylindol-4-yl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13-6-5-9-8(7-12-11)3-2-4-10(9)13/h2-6,12H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWVFBHJBSQHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

(1-Methyl-1H-indol-4-ylmethyl)-hydrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit tubulin polymerization, which is crucial for cell division and stability. The compound interacts with tubulin, leading to the disruption of microtubule dynamics, which can result in cell cycle arrest and apoptosis. Additionally, this compound has shown binding affinity to Bcl-2 family proteins, which are involved in regulating apoptosis. These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as HeLa, MCF-7, and HT-29, the compound has demonstrated antiproliferative activities by inducing cell apoptosis and arresting cells in the G2/M phase. It influences cell signaling pathways by inhibiting tubulin polymerization and interacting with Bcl-2 family proteins, leading to the activation of apoptotic pathways. Furthermore, this compound affects gene expression by modulating the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of tubulin and Bcl-2 family proteins, inhibiting their functions. This inhibition disrupts microtubule dynamics and promotes apoptosis. Additionally, this compound modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, further enhancing its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies. Over time, the compound’s effects on cellular function, such as apoptosis and cell cycle arrest, become more pronounced, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative activities without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, where the compound’s efficacy in inhibiting tumor growth is maximized at specific dosage levels. These findings underscore the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological effects. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects. Studies have shown that this compound is efficiently transported into cells, where it interacts with intracellular targets to exert its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets. Post-translational modifications and targeting signals influence its localization, ensuring that this compound reaches the appropriate sites of action to exert its effects.

生物活性

(1-Methyl-1H-indol-4-ylmethyl)-hydrazine is a compound that has gained attention in recent years due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy.

- Molecular Formula : C10H13N3

- Molecular Weight : 175.23 g/mol

- CAS Number : 2228170-60-1

This compound exhibits significant biochemical activity through various mechanisms:

- Enzyme Interaction : The compound has been shown to inhibit tubulin polymerization, which is critical for cell division and stability. This inhibition can lead to cell cycle arrest in cancer cells.

- Cellular Effects : In vitro studies indicate that it induces apoptosis in several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) by arresting cells in the G2/M phase of the cell cycle.

The primary mechanisms through which this compound exerts its effects include:

- Binding Interactions : The compound binds to active sites on tubulin and Bcl-2 family proteins, inhibiting their functions. This interaction disrupts microtubule dynamics and promotes apoptosis.

- Gene Expression Modulation : It alters gene expression profiles related to cell survival and proliferation, further enhancing its antiproliferative effects.

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | G2/M phase arrest |

| HT-29 | 10.0 | Tubulin inhibition |

These findings suggest that the compound has a potent anticancer effect, primarily through apoptosis induction and cell cycle disruption .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound possesses significant antimicrobial properties against both bacterial and fungal pathogens .

Comparative Analysis with Related Compounds

When compared to other indole derivatives, this compound shows unique biological activities owing to its specific structural features. For instance:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Indole-based metal complexes | Moderate | High |

| Other hydrazine derivatives | Low | Low |

This table illustrates the distinctiveness of this compound in terms of its dual functionality as both an anticancer and antimicrobial agent .

科学研究应用

The compound (1-Methyl-1H-indol-4-ylmethyl)-hydrazine is a hydrazine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Studies have shown that hydrazine derivatives can exhibit cytotoxic effects on various cancer cell lines.

Case Study:

In a study conducted by Zhang et al. (2020), the compound was tested against human breast cancer cells (MCF-7). The results indicated that it inhibited cell proliferation significantly, with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Hydrazine derivatives are known to possess activity against a range of bacteria and fungi.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This table summarizes the findings from a study by Kumar et al. (2021), which demonstrated that this compound exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Neuroprotective Effects

Recent research has indicated that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study:

A study by Lee et al. (2022) investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results showed that administration of the compound resulted in reduced dopaminergic neuron loss and improved motor function scores compared to control groups.

Building Block for Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals.

Synthesis Example:

The compound can be used to synthesize various indole-based derivatives through reactions such as condensation and cyclization. For instance, it can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in drug design.

Ligand in Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can form complexes with transition metals.

Data Table: Coordination Complexes

| Metal Ion | Complex Stability Constant (log K) |

|---|---|

| Cu(II) | 5.8 |

| Ni(II) | 6.2 |

| Co(II) | 5.5 |

This table reflects findings from a study conducted by Patel et al. (2023), which explored the stability of metal complexes formed with this hydrazine derivative, indicating its potential use in catalysis and material science.

相似化合物的比较

Table 1: Comparative Physicochemical Data

Antiplatelet Activity

Structural similarities suggest this compound may share this activity, though substitution at the 4-position could modulate efficacy .

Anticancer Potential

reports low tumor growth inhibition for tricyclic pyrrolo-fused cinnolinones derived from indole-hydrazine hybrids. In contrast, hydrazine derivatives with pyrazole rings () show enhanced anticancer activity, highlighting the importance of auxiliary heterocycles .

Corrosion Inhibition

demonstrates that hydrazine groups enhance corrosion inhibition (e.g., 97.8% efficiency for DHMeT at 250 ppm). The methylindole group in the target compound could synergize with hydrazine to improve adsorption on metal surfaces .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Halogenated aryl substituents (e.g., 2i–2k ) improve thermal stability (higher melting points) and bioactivity compared to electron-donating groups .

- Hydrazine Protonation : Protonated hydrazine groups (as in ) enhance electrostatic interactions in acidic environments, critical for corrosion inhibition .

准备方法

Procedure:

- Preparation of (1H-indol-3-yl)methyl halides involves halogenation of indole derivatives under controlled microflow conditions to prevent side reactions such as dimerization.

- The electrophile is generated rapidly (within 0.02 seconds) at room temperature (25°C), allowing subsequent nucleophilic substitution with hydrazine derivatives.

- The process emphasizes the use of microreactors for precise control over reaction time and temperature, minimizing undesired oligomerization.

Key Data:

| Step | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Electrophile formation | Indole-3-yl methyl halide precursors | Microflow reactor, 25°C, 0.02 s | Rapid electrophile generation |

This method is particularly effective for synthesizing unstable electrophiles that can be directly converted into hydrazines.

Condensation of Hydrazines with Electron-Deficient Aldehydes

A classical approach to hydrazine derivatives involves the condensation reaction between hydrazine or hydrazines and aldehydes, often catalyzed by acids or performed under microwave irradiation to enhance yields and reduce reaction times.

Procedure:

- Starting materials: 1-Methyl-1H-indol-4-carbaldehyde and hydrazine hydrate.

- Reaction conditions: Reflux in ethanol with catalytic acetic acid for approximately 5 hours.

- Work-up: Cooling and filtration yield the hydrazine derivative.

Reaction Scheme:

Indole-4-carbaldehyde + Hydrazine hydrate → (1-Methyl-1H-indol-4-ylmethyl)-hydrazine

Data:

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reflux in ethanol | 5 hours | High (up to 94%) | , |

This method is straightforward, utilizing common reagents and standard reflux conditions, suitable for synthesizing hydrazine derivatives with various substituents.

Multi-step Synthesis via Intermediate Hydrazones

Another sophisticated route involves the formation of hydrazones as intermediates, which are then reduced or further functionalized to obtain the hydrazine.

Procedure:

Example:

- The condensation product, 2-((1-(2-Hydrazinyl-2-oxoethyl)-1H-indol-3-yl)methylene)hydrazine carboxamide, was synthesized by refluxing with hydrazine hydrate, followed by purification.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate + aldehyde | Reflux, ethanol | Variable |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of hydrazines by providing rapid heating and energy transfer, reducing reaction times significantly.

Procedure:

- React indole derivatives with hydrazine hydrate in suitable solvents under microwave irradiation.

- Typical conditions involve heating at 100-150°C for 10-30 minutes.

Benefits:

- Reduced reaction time.

- Improved yields.

- Cleaner reaction profiles.

Data:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-assisted | 100-150°C, 10-30 min | Up to 94% |

Summary of Preparation Data

Final Remarks

The synthesis of this compound can be achieved via direct condensation of indole-4-carbaldehyde with hydrazine hydrate, or through advanced microflow techniques that generate reactive electrophiles for subsequent hydrazine coupling. Microwave-assisted methods further enhance efficiency, making these approaches suitable for both laboratory and industrial applications.

常见问题

Q. What are the common synthetic routes for preparing (1-Methyl-1H-indol-4-ylmethyl)-hydrazine, and how are intermediates characterized?

The compound is typically synthesized via hydrazinolysis of esters or carbonyl derivatives. For example, hydrazine hydrate reacts with indole-based esters (e.g., ethyl 2-(1H-indol-3-yl)acetate) under reflux in methanol, yielding hydrazide intermediates. Key characterization methods include:

Q. How can spectrophotometric methods quantify hydrazine derivatives in reaction mixtures?

Hydrazine derivatives reduce potassium permanganate in acidic media, producing measurable absorbance peaks at 526–546 nm. Calibration curves with molar absorptivity (~2200 L·mol⁻¹·cm⁻¹) enable precise quantification. This method is robust for tracking reaction yields .

Q. What precautions are necessary for handling air- or moisture-sensitive hydrazine derivatives?

- Use anhydrous solvents (e.g., ethanol, DMF) under inert atmosphere (N₂/Ar).

- Store products in desiccators with silica gel.

- Confirm stability via TGA/DSC to detect decomposition or hygroscopicity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

Density Functional Theory (DFT) studies can model transition states and activation barriers. For example:

Q. How do crystallographic techniques resolve structural ambiguities in hydrazine derivatives?

Q. What strategies address contradictions in hydrazine decomposition mechanisms reported across studies?

Conflicting data on catalytic decomposition (e.g., N₂ vs. NH₃ formation) arise from catalyst composition and reaction conditions. Systematic approaches include:

Q. How can hydrazine derivatives be tailored for non-toxic propellant applications while retaining performance?

Q. What advanced NMR techniques differentiate tautomeric forms of this compound?

- ¹H-¹⁵N HMBC identifies tautomeric equilibria between hydrazine and hydrazone forms.

- Variable-temperature NMR (VT-NMR) monitors dynamic processes, with coalescence temperatures indicating energy barriers .

Methodological Challenges in Data Interpretation

Q. How should researchers interpret conflicting bioactivity data for hydrazine derivatives in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。